4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester
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Overview
Description
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester is a chemical compound derived from pyrene, an aromatic hydrocarbon. This compound is characterized by the presence of two ester groups attached to the pyrene core, which is partially hydrogenated. The molecular formula of this compound is C22H22O4, and it is known for its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester typically involves the esterification of 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrene core can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-.
Reduction: 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diol.
Substitution: Various substituted pyrene derivatives depending on the substituent used.
Scientific Research Applications
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester has several applications in scientific research:
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicine: Explored for its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester involves its interaction with molecular targets through its ester groups and aromatic core. The ester groups can undergo hydrolysis to release the active pyrene derivative, which can then interact with various biological targets. The aromatic core allows for strong π-π interactions with other aromatic systems, making it useful in materials science and biological applications.
Comparison with Similar Compounds
Similar Compounds
4,5,9,10-Tetrahydro-2,7-pyrenedicarboxylic acid: Similar structure but lacks the ester groups.
Pyrene-2,7-dicarboxylic acid: Fully aromatic pyrene core without hydrogenation.
Diethyl 2,7-pyrenedicarboxylate: Similar ester groups but different positions on the pyrene core.
Uniqueness
4,9-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-, diethyl ester is unique due to its partially hydrogenated pyrene core and the presence of ester groups at specific positions. This combination of features imparts unique electronic and structural properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
113361-70-9 |
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Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
diethyl 4,5,9,10-tetrahydropyrene-4,9-dicarboxylate |
InChI |
InChI=1S/C22H22O4/c1-3-25-21(23)17-11-13-7-6-10-16-18(22(24)26-4-2)12-14-8-5-9-15(17)19(14)20(13)16/h5-10,17-18H,3-4,11-12H2,1-2H3 |
InChI Key |
OUAURYDQACXHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C3C(=CC=C2)C(CC4=C3C1=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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